

## FR167653 Free Base: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	FR 167653 free base	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FR167653 free base, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of inflammation, immunology, and oncology.

## **Chemical Structure and Properties**

FR167653 free base is a small molecule inhibitor belonging to the pyrazolotriazine class of compounds. It is the uncharged form of the more commonly referenced FR167653 sulfate monohydrate.

Chemical Identity:



Property	Value	Source
Chemical Name	1-[7-(4-fluorophenyl)-1,2,3,4- tetrahydro-8-(4- pyridyl)pyrazolo[5,1-c] [1]triazin-2-yl]-2- phenylethanedione	N/A
CAS Number	158876-65-4	[2][3][4]
Molecular Formula	C24H18FN5O2	[2][3]
Molecular Weight	427.43 g/mol	[2][3]
Canonical SMILES	O=C(N1NC2=C(C3=CC=NC= C3)C(C4=CC=C(F)C=C4)=NN 2CC1)C(C5=CC=CC=C5)=O	[3]

#### Physicochemical Properties:

Property	Value	Source
Appearance	Solid	[2]
Purity	>98.00% (by HPLC)	[2]
Solubility	Soluble in DMSO	[3]
Storage	Store at -20°C	[2][3]

Structural Confirmation: The structure of FR167653 free base has been confirmed by Hydrogen Nuclear Magnetic Resonance (HNMR) and High-Performance Liquid Chromatography (HPLC). [2]

# Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 is a selective inhibitor of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular





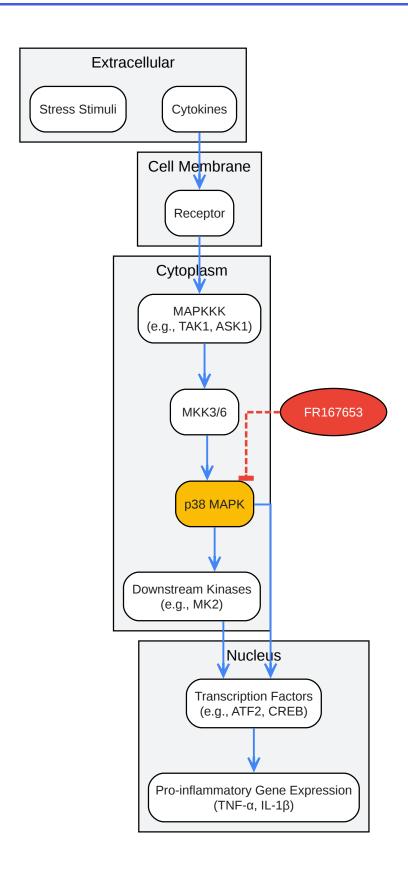


stress. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ).[5]

By inhibiting the kinase activity of p38 MAPK, FR167653 effectively blocks the downstream signaling events that lead to the transcription and translation of these inflammatory mediators. [5] This mechanism underlies the potent anti-inflammatory properties of the compound.

Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by FR167653.





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Caption: The p38 MAPK signaling pathway and the inhibitory action of FR167653.



## **Experimental Protocols**

This section provides detailed methodologies for key experiments relevant to the study of FR167653.

## p38 MAPK Inhibition Assay (Immunoprecipitation-Kinase Assay)

This protocol describes a non-radioactive method to measure the inhibitory activity of FR167653 on p38 MAPK.

#### Materials:

- Cell lysate from stimulated cells (e.g., with UV or anisomycin)
- Anti-p38 MAPK antibody
- Protein A/G agarose beads
- Assay buffer for kinase activity (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- ATF2 substrate
- ATP solution
- FR167653 (test inhibitor)
- SB203580 (positive control inhibitor)
- SDS-PAGE reagents and equipment
- · Western blot reagents and equipment
- Anti-phospho-ATF2 (pThr69/71) antibody

#### Procedure:



- Immunoprecipitation of p38 MAPK:
  - 1. Incubate cell lysate (200-500  $\mu$ g of protein) with anti-p38 MAPK antibody for 1-3 hours at 4°C with gentle rocking.
  - 2. Add equilibrated Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.
  - 3. Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
- Kinase Reaction:
  - 1. Resuspend the immunoprecipitated pellet in kinase assay buffer.
  - Add the desired concentration of FR167653 or control inhibitor and pre-incubate for 10 minutes at room temperature.
  - 3. Initiate the reaction by adding the ATF2 substrate and ATP.
  - 4. Incubate for 30 minutes at 30°C.
  - 5. Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Detection of ATF2 Phosphorylation:
  - 1. Separate the proteins by SDS-PAGE.
  - 2. Transfer the proteins to a nitrocellulose or PVDF membrane.
  - 3. Probe the membrane with an anti-phospho-ATF2 antibody.
  - 4. Detect the signal using an appropriate secondary antibody and chemiluminescent substrate.

Data Analysis: Quantify the band intensity of phosphorylated ATF2. Compare the intensity in the presence of FR167653 to the control to determine the percentage of inhibition.



## **TNF-α Production Inhibition Assay (ELISA)**

This protocol outlines the measurement of TNF- $\alpha$  in cell culture supernatants to assess the inhibitory effect of FR167653.

#### Materials:

- THP-1 cells (or other suitable cell line)
- Lipopolysaccharide (LPS)
- FR167653
- Human TNF-α ELISA kit
- 96-well cell culture plates
- Microplate reader

#### Procedure:

- Cell Culture and Treatment:
  - 1. Seed THP-1 cells in a 96-well plate.
  - 2. Pre-treat the cells with various concentrations of FR167653 for 1 hour.
  - 3. Stimulate the cells with LPS (e.g.,  $1 \mu g/mL$ ) to induce TNF- $\alpha$  production.
  - 4. Incubate for 4-6 hours at 37°C.
- Sample Collection:
  - 1. Centrifuge the plate to pellet the cells.
  - 2. Carefully collect the cell culture supernatant for analysis.
- ELISA Protocol:

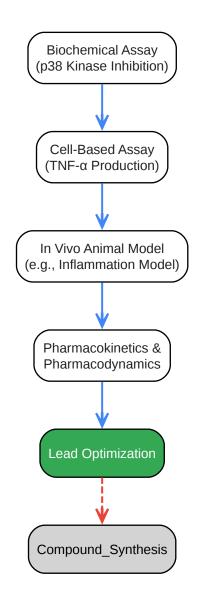


- 1. Perform the TNF- $\alpha$  ELISA according to the manufacturer's instructions.[1] This typically involves the following steps:
  - Coating the plate with a capture antibody.
  - Adding standards and samples.
  - Adding a detection antibody.
  - Adding a substrate for color development.
  - Stopping the reaction and reading the absorbance. Data Analysis: Generate a standard curve using the recombinant TNF-α standards. Calculate the concentration of TNF-α in the samples based on the standard curve. Determine the IC50 value of FR167653 for TNF-α inhibition.

## General Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the characterization of a kinase inhibitor like FR167653.





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Caption: A general experimental workflow for kinase inhibitor characterization.

## **Synthesis and Purification**

While a detailed, step-by-step synthesis protocol for FR167653 free base is not publicly available in the searched literature, the synthesis of related pyrazolo[5,1-c][1]triazine derivatives has been described.[6][7] These methods generally involve the reaction of a hydrazonoyl chloride intermediate with a suitable cyclic amine, followed by purification using column chromatography.[6] The synthesis of the core pyridopyrazolotriazine scaffold often involves diazotization of a pyrazolopyridine precursor followed by coupling with a cyanoacetamide derivative.[8]



Purification of pyrazolo[1]triazine derivatives is typically achieved through column chromatography using eluents such as a mixture of methylene chloride and ethanol.[9] The purity of the final compound can be assessed by techniques like HPLC.[2]

### Conclusion

FR167653 free base is a well-characterized, potent, and selective inhibitor of p38 MAPK. Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for research in inflammatory diseases and a potential lead compound for drug development. The experimental protocols provided in this guide offer a starting point for researchers wishing to investigate the biological activities of FR167653 and other p38 MAPK inhibitors. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for its potential therapeutic applications.

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